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Compound of Interest

Compound Name: mechercharmycin A

Cat. No.: B11930572 Get Quote

Executive Summary: Mechercharmycin A (MCM-A) is a marine-derived natural product,

classified as a ribosomally synthesized and post-translationally modified peptide (RiPP), that

exhibits significant cytotoxic and antitumor properties.[1][2] Its complex structure, featuring a

macrocycle with four oxazoles and one thiazole, arises from a unique biosynthetic pathway.[2]

This guide details the elucidation of the MCM-A biosynthetic pathway, which was achieved

through genome mining of the producing organism, Thermoactinomyces sp. YM3-251, and

subsequent heterologous expression and characterization in model hosts like Bacillus subtilis

and Escherichia coli.[3] A key finding is the unusual timing of post-translational modifications:

the process is initiated by a highly regioselective, tRNAGlu-dependent dehydration, which is

then followed by the sequential, N- to C-terminal formation of polyazoles through

heterocyclization and dehydrogenation.[1][3] This pathway distinguishes MCM-A as a member

of a unique subfamily of azole-containing RiPPs and provides a foundation for future

bioengineering and drug development efforts.[1]

The Mechercharmycin A Biosynthetic Gene Cluster
(BGC)
The biosynthesis of mechercharmycin A is orchestrated by a dedicated set of genes

organized into a biosynthetic gene cluster (BGC), designated mcm. This cluster was identified

by sequencing the genome of the native producer, Thermoactinomyces sp. YM3-251, a strain

that is not easily amenable to genetic manipulation.[3] Bioinformatic analysis, guided by the

predicted core peptide sequence (FIVSSSCS) of MCM-A, successfully located the putative

mcm BGC.[3] The MIBiG database accession for this cluster is BGC0002576.[4]
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Data Presentation: Key Genes in the mcm BGC
While the complete functions of all open reading frames within the cluster are still under

investigation, key enzymes responsible for the major biosynthetic steps have been identified

through heterologous expression studies.[3]

Gene Proposed Function Evidence / Homology

mcmA Precursor Peptide

Contains the leader and core

peptide (FIVSSSCS)

sequences. Identified via

genome mining.[3]

mcmL Dehydratase

Implicated in the initial,

tRNAGlu-dependent

dehydration step.[3]

(Unnamed) Cyclodehydratase (YcaO-like)

Required for the

heterocyclization of Ser/Cys

residues into

oxazoline/thiazoline rings.

(Function inferred from

standard azole RiPP

biosynthesis).[5]

(Unnamed) Dehydrogenase

Catalyzes the oxidation of

azoline rings to the final azole

state. (Function inferred from

standard azole RiPP

biosynthesis).[5]

(Unnamed) Protease

Responsible for the cleavage

of the leader peptide from the

modified core peptide.

(Function inferred from

standard RiPP biosynthesis).

[6]

The Mechercharmycin A Biosynthetic Pathway
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The formation of MCM-A is a multi-step process involving ribosomal synthesis of a precursor

peptide followed by a cascade of enzymatic post-translational modifications. Combinatorial co-

production of the precursor peptide with various modifying enzymes in E. coli was instrumental

in deciphering the specific order of these events.[1][3]

The proposed biosynthetic pathway proceeds as follows:

Precursor Peptide Synthesis: The gene mcmA is transcribed and translated by the ribosome

to produce the McmA precursor peptide, which consists of an N-terminal leader peptide and

a C-terminal core peptide.

Initial Dehydration: In a crucial and distinctive first step, a tRNAGlu-dependent mechanism

facilitates a highly regioselective dehydration of a specific residue on the core peptide.[1][3]

This modification is catalyzed by the enzyme McmL.[3]

Polyazole Formation: Following the initial dehydration, a series of enzymes catalyze the

formation of the five azole rings in a directional, N- to C-terminal fashion.[1] This process

involves two repeating steps:

Heterocyclization: A cyclodehydratase (likely a YcaO-family enzyme) converts serine and

cysteine residues into their corresponding oxazoline and thiazoline rings.

Dehydrogenation: A dehydrogenase oxidizes the newly formed azoline rings into the

aromatic oxazole and thiazole moieties.

Leader Peptide Cleavage and Macrocyclization: Once all modifications on the core peptide

are complete, a protease is believed to cleave the leader peptide. The mature core peptide is

then macrocyclized to yield the final natural product, mechercharmycin A.

Proposed Biosynthetic Pathway of Mechercharmycin A
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A diagram of the proposed MCM-A biosynthetic pathway.
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Experimental Protocols and Workflows
The elucidation of the MCM-A pathway relied on a combination of bioinformatics, genetic

engineering, and analytical chemistry. Since the native producer was genetically intractable,

heterologous expression was the primary strategy.[3]

Experimental Workflow for MCM-A Pathway Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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